![molecular formula C20H19N3O3S B2615570 N-(2-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 941978-20-7](/img/structure/B2615570.png)
N-(2-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(2-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide, also known as MPTAT, is a compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Chemoselective Synthesis
Chemoselective synthesis plays a crucial role in the development of pharmaceutical intermediates. For instance, the selective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, highlights the importance of chemoselective processes. This method employs immobilized lipase as a catalyst, showcasing the potential for enzymatic approaches in synthesizing complex molecules with specific functional groups, akin to the structural motifs seen in N-(2-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide (Magadum & Yadav, 2018).
Green Synthesis Approaches
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, used in azo disperse dyes, through catalytic hydrogenation, underscores the shift towards environmentally friendly manufacturing processes. This example demonstrates the potential for applying green chemistry principles in synthesizing derivatives related to the query compound, potentially enhancing sustainability in chemical production (Zhang, 2008).
Biological Activities
Compounds structurally related to the query exhibit a range of biological activities. Novel thiazole derivatives with antimicrobial properties indicate the potential for developing therapeutics based on similar structural frameworks. This insight suggests that compounds like N-(2-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide could be explored for antimicrobial applications (Saravanan et al., 2010).
Anticancer and Antiviral Activities
The synthesis and evaluation of 2‐pyrazoline‐substituted 4‐thiazolidinones demonstrate selective inhibition of leukemia cell lines and activity against Tacaribe virus, highlighting the therapeutic potential of compounds with similar structures in treating cancer and viral infections (Havrylyuk et al., 2013).
Coordination Chemistry for Antioxidant Applications
The study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activity, indicates the potential of metal coordination compounds for therapeutic use. Such findings suggest avenues for exploring the coordination chemistry of compounds like N-(2-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide in developing antioxidant agents (Chkirate et al., 2019).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-7-9-15(10-8-14)23-12-11-21-19(20(23)25)27-13-18(24)22-16-5-3-4-6-17(16)26-2/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJSKRVXVMNIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide |
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